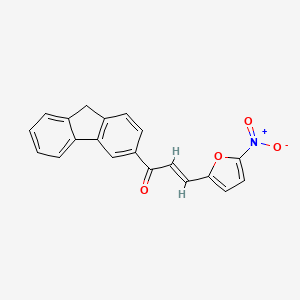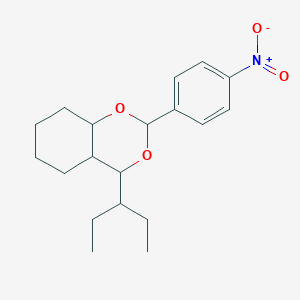![molecular formula C16H17ClN4O2 B5300695 2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide, also known as CP-122,288, is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a role in inflammation and pain. CP-122,288 has been extensively studied for its potential use as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide works by selectively inhibiting COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so by reducing their production, this compound can help to reduce these symptoms.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as cytokines and chemokines. This compound has also been shown to reduce the migration of immune cells to sites of inflammation, which can help to reduce tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide is its selectivity for COX-2. This means that it is less likely to cause side effects such as gastrointestinal bleeding, which can be a problem with non-selective COX inhibitors such as aspirin. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Direcciones Futuras
There are a number of potential future directions for research on 2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide. One area of interest is its potential use in the treatment of cancer. COX-2 has been shown to play a role in tumor growth and metastasis, so this compound may be effective in reducing these processes. Another area of interest is the development of new COX-2 inhibitors with improved pharmacokinetic properties, such as longer half-lives. Finally, this compound may have potential applications in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
In conclusion, this compound is a potent and selective inhibitor of COX-2 that has been extensively studied for its anti-inflammatory and analgesic properties. It has a number of potential applications in the treatment of inflammatory conditions and cancer, and future research may lead to the development of new COX-2 inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 5-chloro-6-oxo-1(6H)-pyridazine-4-carboxylic acid with pyrrolidine to form 5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazine. This intermediate is then reacted with phenylacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, as well as in human clinical trials. This compound has also been studied for its potential use in the treatment of cancer, as COX-2 has been shown to play a role in tumor growth and metastasis.
Propiedades
IUPAC Name |
2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-15-13(20-8-4-5-9-20)10-18-21(16(15)23)11-14(22)19-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIGKXCMQLWTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)
![{(1S)-1-(1H-imidazol-4-ylmethyl)-2-oxo-2-[4-(1-pyrrolidinyl)-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]ethyl}amine dihydrochloride](/img/structure/B5300628.png)
![N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5300638.png)
![N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5300645.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)
![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)


![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)